ML216

Helicase Selectivity RECQ Family DNA Repair

BLM helicase research demands stringent target selectivity to avoid RECQ-family off-target effects. ML216 (CAS 1430213-30-1), the first selective BLM helicase inhibitor probe validated by the NIH Molecular Libraries Program, delivers this precision. • IC50 0.97-2.98 μM for BLM; >28-fold selectivity over RECQ1, RECQ5, and E. coli UvrD. • Competitively blocks DNA binding (not ATP-competitive); enables unambiguous BLM-dependent phenotype dissection. • Validated in vivo: 1.5 mg/kg IP suppresses HCT116 xenograft tumor growth; enhances cisplatin synergy in prostate cancer models. • Isogenic cell line verified: inhibits BLM-proficient PSNF5 cells while sparing BLM-deficient PSNG13 cells. Supplied with full QC documentation. For research use only.

Molecular Formula C15H9F4N5OS
Molecular Weight 383.3 g/mol
CAS No. 1430213-30-1
Cat. No. B609126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML216
CAS1430213-30-1
SynonymsML216;  ML-216;  ML 216;  CID-4985229;  CID 4985229;  CID4985229.
Molecular FormulaC15H9F4N5OS
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F
InChIInChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25)
InChIKeyWMCOYUSJXXCHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML216 Procurement Guide for BLM Helicase Research


ML216 (CID-49852229; CAS 1430213-30-1) is a cell-permeable, pyridinyl-thiadiazolylurea small molecule that functions as a selective, reversible inhibitor of Bloom syndrome protein (BLM) helicase DNA unwinding activity [1]. It exhibits low micromolar potency against both full-length BLM and truncated BLM636-1298 constructs and demonstrates >28-fold selectivity against related RECQ-family helicases including RECQ1, RECQ5, and E. coli UvrD [2]. As the first reported selective small molecule BLM helicase probe from the NIH Molecular Libraries Program, ML216 serves as a validated chemical tool for interrogating BLM-dependent DNA repair pathways and genomic stability mechanisms [3].

Probe Identity NIH MLP selective BLM helicase inhibitor
Mechanism DNA-binding competitive, not ATP-competitive
Cell Permeability Cell-permeable tool for DNA repair studies
Selectivity Selective over RECQ1, RECQ5 and UvrD helicases

ML216: Why Generic Substitution Fails


Generic substitution among BLM-targeting compounds is scientifically unjustified due to fundamental differences in selectivity profiles, mechanism of action, and in vivo validation status. ML216 inhibits BLM DNA unwinding by competitively and reversibly blocking DNA binding rather than ATP binding, a distinct mechanism from ATP-competitive inhibitors [1]. Furthermore, selectivity across RECQ-family helicases varies dramatically between compounds: while ML216 exhibits 28-fold selectivity for BLM over RECQ1, RECQ5, and UvrD, alternative agents such as NSC 617145 are WRN-selective with minimal BLM activity, rendering them unsuitable for BLM-dependent experimental systems [2]. Even among direct BLM inhibitors, the extent of target engagement validation, off-target characterization, and in vivo efficacy data differs markedly, directly impacting experimental reproducibility and procurement decisions [3].

Selectivity Mismatch
WRN-selective agents (e.g., NSC 617145) lack BLM activity; RECQ-family interpretation may shift.
Mechanism Mismatch
ATP-competitive inhibitors respond to nucleotide fluctuations; DNA-competitive mechanism may not transfer.
Validation Gap
Emerging BLM inhibitors lack isogenic cell and in vivo xenograft validation; endpoint context requires review.

ML216 Quantitative Differentiation Evidence


BLM Selectivity Over RECQ1/RECQ5/UvrD Helicases

ML216 demonstrates substantial selectivity for BLM helicase over related RECQ-family helicases. At a screening concentration of 50 μM, ML216 inhibited BLM unwinding activity by 98.7% (IC50 = 1.8 μM) while inhibiting RECQ1 by only 22.1%, RECQ5 by 11.8%, and E. coli UvrD by 3.9%, yielding a >28-fold selectivity window for BLM [1]. In contrast, NSC 617145 (a WRN-selective helicase inhibitor) shows selectivity for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD helicases with an IC50 of 230 nM against WRN, making it unsuitable for BLM-specific interrogation [2].

BLM Selectivity
Head-to-head
BLM: 98.7% inhibition (IC50 1.8 μM); RECQ1: 22.1%, RECQ5: 11.8%, UvrD: 3.9% at 50 μM
Supports BLM-specific DNA repair pathway studies
DNA unwinding assay, 32P-labeled substrate
Helicase Selectivity RECQ Family DNA Repair Biochemical Assay

DNA-Binding Competitive Inhibition Mechanism

ML216 inhibits BLM ssDNA-dependent ATPase activity with a Ki of 1.76 μM, acting through competitive and reversible blockade of DNA binding rather than direct ATP competition [1]. This mechanism was established via steady-state kinetic analyses demonstrating competitive inhibition with respect to DNA substrate. Mechanistic differentiation from ATP-competitive inhibitors is critical for experimental design, as compounds that directly compete with ATP binding may exhibit altered sensitivity profiles under varying intracellular nucleotide concentrations [2].

Inhibition Mechanism
Class-level
Ki = 1.76 μM (ssDNA-dependent ATPase)
DNA-binding competition, not ATP-competitive
Steady-state kinetic analysis
Mechanism of Action ATPase Inhibition DNA Binding Competition Enzyme Kinetics

Cellular Target Engagement in Isogenic Fibroblast Pairs

ML216 exhibits BLM-dependent antiproliferative activity in isogenic fibroblast cell lines, establishing on-target cellular efficacy. At concentrations of 25-50 μM, ML216 dose-dependently inhibited proliferation of BLM-proficient PSNF5 fibroblast cells while showing minimal effects on BLM-deficient PSNG13 fibroblast cells [1]. This isogenic cell-based selectivity confirms that the antiproliferative effects are specifically mediated through BLM inhibition rather than off-target cytotoxicity. Additionally, ML216 treatment increased the frequency of sister chromatid exchanges (SCEs) in PSNF5 cells but not in PSNG13 cells, a diagnostic cellular phenotype consistent with loss of functional BLM protein [2]. In contrast, BLM-IN-1 (compound 29), a more recently reported BLM inhibitor with IC50 = 0.95 μM and Kd = 1.81 μM, lacks comparable published isogenic cell line validation data [3].

Cellular Target Engagement
Reported
PSNF5 (BLM-proficient): dose-dependent inhibition at 25–50 μM; PSNG13 (BLM-deficient): minimal effect
Isogenic cell-model response confirms BLM dependency
SCE induction in PSNF5 only
Cellular Validation Isogenic Cell Lines Antiproliferative Activity BLM Dependency

In Vivo Xenograft Efficacy in Colorectal Cancer

ML216 has demonstrated in vivo efficacy in mouse tumor xenograft models, significantly suppressing the growth of HCT116 (MSI colorectal cancer) xenograft tumors when administered at 1.5 mg/kg via intraperitoneal injection (daily for first 7 days, then every other day for 13 days) [1]. Tumor sections from ML216-treated mice showed increased active caspase-3 staining, confirming apoptosis induction in vivo [2]. In contrast, alternative BLM inhibitors such as BLM-IN-1 lack published in vivo efficacy data, and NSC 617145 is characterized as a WRN-selective agent with distinct target profile [3]. The NIH probe report explicitly states that ML216 is a suitable starting point for further mouse tumor xenograft models and the development of potential cancer therapeutics [4].

In Vivo Xenograft
Cross-study
ML216: 1.5 mg/kg i.p. suppressed HCT116 tumor growth; BLM-IN-1: no published in vivo data
Model-response context supports in vivo BLM pharmacology
Increased active caspase-3 staining
In Vivo Pharmacology Xenograft Model MSI Colorectal Cancer Tumor Growth Inhibition

ADME and Metabolic Stability Profile

ML216 exhibits favorable in vitro ADME characteristics including extended mouse liver microsome stability (T1/2 >120 min), complete plasma stability (100% remaining after 48 hours), and complete PBS buffer stability (100% remaining after 48 hours) [1]. Caco-2 permeability was measured at Papp = 1 × 10−6 cm/s with an efflux ratio of 2, indicating moderate intestinal permeability with minimal efflux transporter interaction [2]. Aqueous kinetic solubility in PBS (pH 7.4) was determined to be 2 μM [3]. These ADME parameters, characterized through standardized Pharmaron Inc. assays, provide procurement-relevant data for experimental design and formulation considerations.

ADME Profile
Context-dependent
Mouse microsome T1/2 >120 min, 100% plasma/PBS stability (48 h)
Reported stability supports formulation planning
Caco-2 Papp 1×10−6 cm/s, efflux ratio 2
ADME Metabolic Stability Caco-2 Permeability Plasma Stability

Cisplatin Synergy in Prostate Cancer Cells

ML216 exhibits quantifiable synergistic effects when combined with the DNA-crosslinking agent cisplatin (CDDP) in prostate cancer (PCa) cells. The combination of ML216 at 10 μM with cisplatin at 1 μM produced synergistic anticancer effects, significantly enhancing CDDP-induced apoptosis as indicated by increased γH2AX production and caspase-3 cleavage [1]. This synergy has been quantified using dose-response matrix analysis, with synergy scores visualized on a continuous pseudo-color scale from bright-green (antagonism) to bright-red (synergism), demonstrating robust combination efficacy [2]. This represents a distinct application advantage for ML216 as a chemosensitizer in prostate cancer models.

Cisplatin Synergy
Assay context
ML216 (10 μM) + cisplatin (1 μM) enhanced apoptosis in PC3 prostate cancer cells
Supports chemosensitization combination assay context
Increased γH2AX and caspase-3 cleavage
Combination Therapy Synergy Cisplatin Prostate Cancer

ML216 Validated Research Application Scenarios


BLM-Specific Helicase Activity Interrogation

ML216 is the preferred tool compound for experiments requiring selective inhibition of BLM helicase DNA unwinding activity without confounding effects on other RECQ-family helicases. At concentrations up to 50 μM, ML216 inhibits BLM by 98.7% while showing minimal activity against RECQ1 (22.1% inhibition), RECQ5 (11.8% inhibition), and E. coli UvrD (3.9% inhibition), establishing a >28-fold selectivity window [1]. This selectivity profile makes ML216 uniquely suitable for dissecting BLM-specific contributions to DNA repair pathways, homologous recombination, and genomic stability maintenance in cellular models where RECQ1 or RECQ5 are co-expressed [2]. Procurement of ML216 rather than pan-helicase inhibitors or WRN-selective agents such as NSC 617145 is essential for achieving interpretable, BLM-specific experimental outcomes.

In Vivo BLM Inhibition in Xenograft Tumor Models

ML216 provides a validated in vivo dosing paradigm for BLM helicase inhibition studies in mouse xenograft models. Administration of ML216 at 1.5 mg/kg via intraperitoneal injection (daily for the first 7 days, followed by every other day for 13 days) significantly suppressed HCT116 colorectal cancer xenograft tumor growth and increased tumor cell apoptosis as measured by active caspase-3 staining [1]. The NIH probe report explicitly designates ML216 as a suitable starting point for mouse tumor xenograft studies [2]. Procurement of ML216 is indicated for laboratories conducting in vivo BLM pharmacology studies requiring a compound with documented efficacy, dosing schedule, and tolerability in murine models.

Target Engagement Validation with Isogenic Cell Pairs

ML216 enables rigorous cellular target engagement validation through the use of isogenic fibroblast cell line pairs. At concentrations of 25-50 μM, ML216 dose-dependently inhibits proliferation of BLM-proficient PSNF5 cells while exerting minimal effects on BLM-deficient PSNG13 cells [1]. This differential response provides a built-in specificity control that confirms on-target BLM inhibition and distinguishes target-mediated effects from off-target cytotoxicity. Additionally, ML216 induces sister chromatid exchanges in PSNF5 cells but not in PSNG13 cells, recapitulating the diagnostic cellular phenotype of BLM deficiency [2]. Procurement of ML216 is recommended for studies requiring robust cellular validation of BLM-dependent phenotypes using paired isogenic cell lines.

Chemosensitization with Cisplatin in Prostate Cancer

ML216 demonstrates validated synergistic activity when combined with the DNA-crosslinking chemotherapeutic agent cisplatin (CDDP) in prostate cancer cell models. The combination of ML216 at 10 μM with cisplatin at 1 μM produces quantifiable synergistic anticancer effects, enhancing CDDP-induced apoptosis through increased γH2AX production and caspase-3 cleavage [1]. This established combination paradigm makes ML216 a valuable tool for investigating BLM inhibition as a chemosensitization strategy in prostate cancer research. Procurement of ML216 rather than untested BLM inhibitors provides access to a compound with documented synergy data and validated combination dosing parameters [2].

Application
Selection Property
Validation Focus
BLM helicase selectivity studies
Selective BLM inhibition profile
RECQ-family selectivity review
In vivo BLM pharmacology
Xenograft tumor model context
Dosing paradigm and endpoint review
Isogenic cell model studies
BLM-dependent proliferation endpoints
SCE induction and target engagement
Chemosensitizer combination studies
Cisplatin synergy assay context
Apoptosis and DNA damage endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.